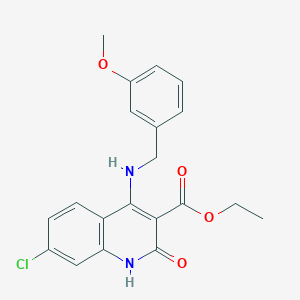

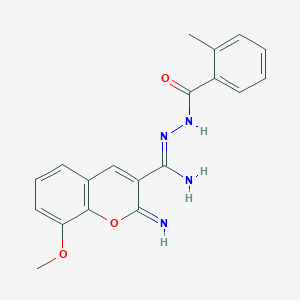

![molecular formula C19H16N6O3S B2999793 Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1115976-56-1](/img/structure/B2999793.png)

Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinoline derivative with a methoxybenzoyl amino group at the 6th position and a methyl acetate group attached via an ether linkage at the 4th position. Quinolines are a class of compounds that have a wide range of biological activities and are part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzoyl amino group, and the attachment of the methyl acetate group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxybenzoyl amino group and the methyl acetate group would be attached at the 6th and 4th positions of the quinoline ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the methoxybenzoyl amino group, and the methyl acetate group. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxybenzoyl amino group and the methyl acetate group may also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzoyl amino and methyl acetate groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis of Fused Heterocycles

The compound is utilized in the synthesis of various fused heterocycles, which are structures consisting of two or more different rings sharing two adjacent atoms . These heterocycles are significant in pharmaceutical research due to their unique biological activities. The ability to create four-membered to seven-membered heterocycles makes this compound a valuable tool in the development of new therapeutic agents.

Drug Research and Development

“Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” plays a crucial role in drug research and development due to its structural similarity to 4-hydroxy-2-quinolones . These compounds have shown a wide range of pharmaceutical applications, including antimicrobial, antifungal, and anticancer properties.

Recovery of Noble Metal Ions

This compound has been applied in the recovery of noble metal ions such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) from aqueous solutions . It serves as an extractant in solvent extraction and polymer membrane separation processes, showcasing over 99% recovery efficiency for these ions.

Spectrophotometry

In spectrophotometric methods, “Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” can be used to determine the stability constants of complexes formed with noble metal ions . This application is essential for understanding the binding affinities and kinetics of reactions involving these metals.

Polymer Membranes

The compound is also used as a carrier in polymer membranes for the separation of metal ions . Its efficiency in this application is highlighted by its ability to remove metal ions from solutions, which is crucial for environmental remediation and recycling processes.

Chemical Database and Molecular Modeling

The molecular structure and properties of “Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” are documented in chemical databases such as the NIST Chemistry WebBook . Researchers can use this information for molecular modeling and simulation studies to predict the behavior of the compound in various chemical environments.

Mechanism of Action

Future Directions

properties

IUPAC Name |

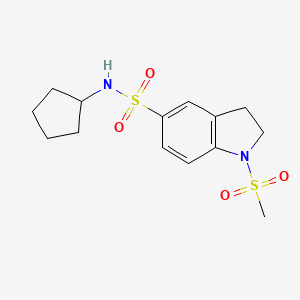

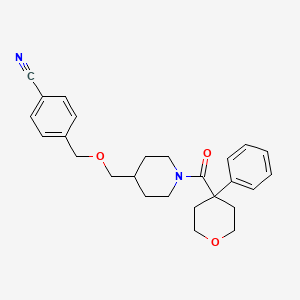

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUUDHNJWXXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)

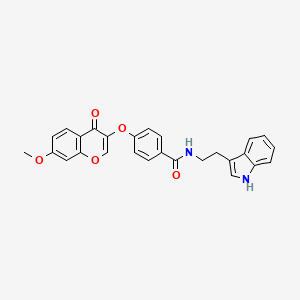

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)

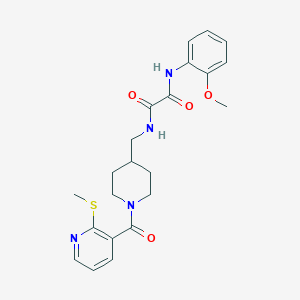

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)

![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)

![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)